1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves several steps. One common method involves the reaction of 1-ethylsulfonylpiperidine-4-carboxylic acid with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been investigated for its potential as an anticonvulsant, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis. As an anticonvulsant, it may modulate the activity of neurotransmitters in the brain, thereby reducing the occurrence of seizures .
Comparison with Similar Compounds
1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:
5-sulfonylmethyl-1,3,4-thiadiazol-2-amines: These compounds also contain the 1,3,4-thiadiazole moiety and have shown similar biological activities, such as antimicrobial and anticancer properties.
Acetazolamide: This compound is a well-known carbonic anhydrase inhibitor and contains the 1,3,4-thiadiazole ring.
Ethidimuron: This compound is a herbicide that contains the 1,3,4-thiadiazole ring and is used for weed control in various crops.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-3-10-14-15-12(20-10)13-11(17)9-5-7-16(8-6-9)21(18,19)4-2/h9H,3-8H2,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVSYMLNAKGHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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